1H NMR and 13C NMR spectra for 2-Chloro-6-morpholin-4-yl-isonicotinonitrile
1H NMR and 13C NMR spectra for 2-Chloro-6-morpholin-4-yl-isonicotinonitrile
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Chloro-6-morpholin-4-yl-isonicotinonitrile
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. For researchers and professionals in drug development, a thorough understanding of NMR spectra is fundamental for structural elucidation, purity assessment, and quality control. This guide offers a detailed analysis of the ¹H and ¹³C NMR spectra of 2-Chloro-6-morpholin-4-yl-isonicotinonitrile, a substituted pyridine derivative of interest in medicinal chemistry.
The structural complexity of this molecule, featuring a heteroaromatic core with diverse substituents—an electron-donating morpholine, an electron-withdrawing chlorine atom, and a nitrile group—gives rise to a distinct and informative NMR profile. This document will deconstruct the anticipated spectra, explaining the causal relationships between the molecule's electronic and structural features and the resulting chemical shifts and coupling patterns. While a publicly available, fully assigned spectrum for this exact compound is not available, this guide provides a robust, predictive analysis based on established principles and data from analogous structures, serving as a reliable framework for researchers encountering this or similar molecular scaffolds.
Molecular Structure and Electronic Environment
To interpret the NMR spectra of 2-Chloro-6-morpholin-4-yl-isonicotinonitrile, it is essential to first analyze its structure and the electronic influence of each substituent on the pyridine ring.
Figure 1: Molecular structure and atom numbering scheme.
The key electronic effects are:
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Morpholino Group (-C6): The nitrogen atom's lone pair donates electron density into the pyridine ring via resonance, creating a shielding effect (upfield shift), which is most pronounced at the ortho (C5) and para (C3) positions.
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Chloro Group (-C2): The chlorine atom is highly electronegative, withdrawing electron density through induction, which causes a strong deshielding effect (downfield shift) on the adjacent carbon (C2).
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Nitrile Group (-C4): The cyano group is strongly electron-withdrawing, deshielding the attached carbon (C4) and influencing the overall electron distribution in the ring.
These competing effects result in a highly polarized aromatic system, where each proton and carbon has a unique and predictable chemical shift.
Predicted ¹H NMR Spectrum Analysis
The proton NMR spectrum is anticipated to show two distinct regions: the aromatic region for the pyridine protons and the aliphatic region for the morpholine protons.
Aromatic Region (Pyridine Protons)
The pyridine ring has two protons, H-3 and H-5. Due to their meta-relationship (1,3-positioning), significant spin-spin coupling between them is not expected, and they should appear as two distinct singlets.
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H-3: This proton is para to the strongly electron-donating morpholino group and ortho to the electron-withdrawing chloro and nitrile groups. The net effect is a moderate deshielding.
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H-5: This proton is ortho to the electron-donating morpholino group, resulting in significant shielding. It is expected to appear at a higher field (lower ppm) compared to H-3.
Aliphatic Region (Morpholine Protons)
The morpholine ring contains eight protons on four methylene (-CH₂-) groups. Due to the different electronic environments of the nitrogen and oxygen atoms, these protons are not equivalent and will give rise to two separate signals.
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Protons on C-N-CH₂ (4H): These four protons are adjacent to the nitrogen atom, which is directly attached to the electron-deficient pyridine ring. They are expected to be deshielded and appear as a triplet.
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Protons on C-O-CH₂ (4H): These four protons are adjacent to the more electronegative oxygen atom, leading to a stronger deshielding effect compared to the N-CH₂ protons. They will appear further downfield, also as a triplet.
Summary of Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.0 - 7.3 | s | 1H | H-3 | Deshielded by adjacent Cl and CN groups. |
| ~ 6.5 - 6.8 | s | 1H | H-5 | Shielded by adjacent electron-donating morpholino group. |
| ~ 3.7 - 3.9 | t | 4H | -O-CH₂- | Deshielded by the highly electronegative oxygen atom. |
| ~ 3.5 - 3.7 | t | 4H | -N-CH₂- | Deshielded by attachment to the pyridine ring system. |
Predicted ¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum will provide complementary information, revealing the unique electronic environment of each carbon atom in the molecule. A total of ten distinct signals are expected.
Aromatic and Nitrile Region
The six carbons of the pyridine ring and the one nitrile carbon will resonate in the downfield region of the spectrum (>100 ppm).
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C2 and C6: These carbons are directly bonded to electronegative atoms (Cl and N, respectively) and are expected to be the most deshielded of the ring carbons.
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C4: This carbon, attached to the electron-withdrawing nitrile group, will also be significantly deshielded.
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C3 and C5: These are protonated carbons. Their chemical shifts will reflect the shielding/deshielding effects of the substituents. C5, being ortho to the electron-donating morpholino group, is expected to be more shielded (lower ppm) than C3.
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C-Nitrile (-CN): Nitrile carbons typically appear in a distinct region around 115-120 ppm.
Aliphatic Region
The four carbons of the morpholine ring will appear in the upfield region of the spectrum.
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-O-CH₂- Carbons: The two carbons adjacent to the oxygen atom will be deshielded due to oxygen's high electronegativity.
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-N-CH₂- Carbons: The two carbons adjacent to the nitrogen atom will be less deshielded than their oxygen-adjacent counterparts.
Summary of Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 160 - 165 | C6 | Attached to the electron-donating morpholino nitrogen. |
| ~ 155 - 160 | C2 | Attached to the electronegative chlorine atom. |
| ~ 140 - 145 | C4 | Attached to the electron-withdrawing nitrile group. |
| ~ 118 - 122 | C3 | Influenced by adjacent Cl and CN groups. |
| ~ 115 - 120 | -CN | Characteristic shift for a nitrile carbon. |
| ~ 105 - 110 | C5 | Shielded by the ortho morpholino group. |
| ~ 65 - 70 | -O-CH₂- | Deshielded by the adjacent oxygen atom. |
| ~ 45 - 50 | -N-CH₂- | Standard shift for a saturated amine environment. |
Standardized Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data, a standardized experimental protocol is paramount. The following methodology represents a self-validating system for the analysis of compounds like 2-Chloro-6-morpholin-4-yl-isonicotinonitrile.
Step 1: Sample Preparation
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Compound Purity: Ensure the sample is of high purity, as impurities will complicate spectral analysis.
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Mass Determination: Accurately weigh approximately 5-10 mg of the compound for ¹H NMR and 20-30 mg for ¹³C NMR.
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Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the compound. Deuterated chloroform (CDCl₃) is a common first choice due to its versatility.[1] For compounds with lower solubility, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.[2]
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Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial before transferring to a standard 5 mm NMR tube.
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm). Many commercially available deuterated solvents already contain TMS.[1]
Step 2: Instrument Setup and Data Acquisition
The following parameters are typical for a 400 MHz or 500 MHz NMR spectrometer.
For ¹H NMR Spectroscopy:
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Experiment: Standard single-pulse proton experiment.
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Spectral Width: ~16 ppm (-2 to 14 ppm).
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Number of Scans: 16 to 64 scans, depending on sample concentration.
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Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of protons between pulses, ensuring accurate integration.
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Acquisition Time (aq): 2-4 seconds to ensure good resolution.
For ¹³C NMR Spectroscopy:
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Experiment: Standard proton-decoupled carbon experiment (e.g., zgpg30).
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Spectral Width: ~240 ppm (-10 to 230 ppm).
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Number of Scans: 1024 to 4096 scans, as ¹³C has a low natural abundance.
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Relaxation Delay (d1): 2 seconds.
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Acquisition Time (aq): ~1 second.
Figure 2: Standard workflow for NMR data acquisition and analysis.
Advanced Structural Confirmation via 2D NMR
For unambiguous assignment of all signals, especially the quaternary carbons, two-dimensional (2D) NMR experiments are the authoritative standard.[3]
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HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It would definitively link the signals at ~6.5-6.8 ppm to C5 and ~7.0-7.3 ppm to C3, and confirm the assignments of the morpholine protons and carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. This is crucial for assigning the non-protonated (quaternary) carbons. For instance, the proton H-5 would show a correlation to C4, C6, and C3, while H-3 would correlate to C2, C4, and C5. These cross-peaks provide a connectivity map that validates the entire carbon skeleton.
Conclusion
The ¹H and ¹³C NMR spectra of 2-Chloro-6-morpholin-4-yl-isonicotinonitrile are predicted to exhibit a set of well-resolved and characteristic signals that directly reflect its unique molecular architecture. The analysis presented in this guide, grounded in the fundamental principles of substituent effects on chemical shifts, provides a robust framework for the interpretation of experimental data. By following the outlined standardized protocols for data acquisition and leveraging advanced 2D NMR techniques, researchers can achieve complete and unambiguous structural confirmation, a critical step in the rigorous characterization required in modern chemical and pharmaceutical development.
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